molecular formula C14H22N2 B2558412 N,N-diethyl-4-(pyrrolidin-2-yl)aniline CAS No. 383127-88-6

N,N-diethyl-4-(pyrrolidin-2-yl)aniline

Cat. No.: B2558412
CAS No.: 383127-88-6
M. Wt: 218.344
InChI Key: SQSHIRFCCMHEQW-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(pyrrolidin-2-yl)aniline: is an organic compound with the molecular formula C14H22N2 It is a derivative of aniline, where the aniline nitrogen is substituted with two ethyl groups and the para position of the benzene ring is substituted with a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-(pyrrolidin-2-yl)aniline typically involves the reaction of 4-(pyrrolidin-2-yl)aniline with diethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N-diethyl-4-(pyrrolidin-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific properties .

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(pyrrolidin-2-yl)aniline involves its interaction with molecular targets such as receptors or enzymes. The pyrrolidinyl group may enhance its binding affinity to certain biological targets, leading to specific physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N,N-diethyl-4-(pyrrolidin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .

Properties

IUPAC Name

N,N-diethyl-4-pyrrolidin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-16(4-2)13-9-7-12(8-10-13)14-6-5-11-15-14/h7-10,14-15H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSHIRFCCMHEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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